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Compound of Interest

Compound Name: 2-Propylcyclobutanone

Cat. No.: B12095275 Get Quote

Cyclobutane derivatives, once viewed as mere chemical curiosities, have emerged as powerful

building blocks in organic synthesis and medicinal chemistry. Their inherent ring strain

(approximately 26 kcal/mol) provides a unique thermodynamic driving force for a variety of

selective chemical transformations, including ring-opening, ring-expansion, and annulation

reactions.[1] Among these, cyclobutanones serve as particularly versatile intermediates. The

strained four-membered ring not only imparts conformational rigidity—a highly desirable trait in

the design of enzyme inhibitors and other bioactive molecules—but also enhances the

electrophilicity of the ketone carbonyl group, making it a focal point for chemical modifications.

[2] This guide provides a detailed exploration of 2-propylcyclobutanone, a representative

substituted cyclobutanone, offering insights into its formal nomenclature, synthesis, chemical

behavior, and strategic applications for researchers, scientists, and drug development

professionals.

Part 1: Definitive Nomenclature and Structural
Elucidation
The foundation of any chemical study is the unambiguous identification of the molecule. While

commonly referred to as 2-propylcyclobutanone, the formal name under the International

Union of Pure and Applied Chemistry (IUPAC) guidelines provides precise structural

information.

IUPAC Naming Convention
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According to IUPAC rules for cyclic ketones, the carbonyl carbon is axiomatically assigned as

position '1' of the ring system.[3][4] The ring is then numbered to give any substituents the

lowest possible locant. For the structure in question, this results in the propyl group being at the

'2' position. Therefore, the definitive IUPAC name is 2-propylcyclobutan-1-one.[5]

The diagram below illustrates the IUPAC numbering priority for this molecule.

Cyclobutanone Ring Numbering Priority
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2. Numbering proceeds to give the substituent
the lowest locant (C2).
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Caption: IUPAC numbering for 2-propylcyclobutan-1-one.

Key Physical and Chemical Properties
A summary of the essential physicochemical properties of 2-propylcyclobutan-1-one, computed

and reported in public databases, is provided below. This data is critical for planning reactions,

purification, and analytical characterization.
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Property Value Source

IUPAC Name 2-propylcyclobutan-1-one PubChem[5]

Molecular Formula C₇H₁₂O PubChem[5]

Molecular Weight 112.17 g/mol PubChem[5]

CAS Number 34995-23-8 ChemicalBook[6]

Boiling Point 73-75 °C (at 100 Torr) ChemicalBook[6]

Density (Predicted) 0.922 ± 0.06 g/cm³ ChemicalBook[6]

XLogP3 (Lipophilicity) 1.5 PubChem[5]

Part 2: Strategic Synthesis Methodologies
The construction of the cyclobutanone core is a pivotal challenge in organic synthesis. Several

reliable methods have been established, with the choice of route often depending on the

desired substitution pattern and stereochemical outcome.

[2+2] Cycloaddition: The Cornerstone of Cyclobutanone
Synthesis
The most prevalent and versatile method for constructing cyclobutanone rings is the [2+2]

cycloaddition of a ketene with an olefin.[7][8] This reaction is valued for its high regio- and

stereoselectivity, which arises from the specific electronic properties of the ketene cumulene

system.[1] For the synthesis of 2-propylcyclobutan-1-one, the logical precursors would be a

suitable ketene equivalent and 1-pentene.

The general workflow for this synthetic approach is depicted below.
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Caption: General workflow for [2+2] cycloaddition synthesis.

Experimental Protocol: Generalized [2+2] Ketene
Cycloaddition
This protocol describes a generalized procedure for the synthesis of a 2-substituted

cyclobutanone.

Disclaimer: This is a representative protocol and must be adapted and optimized for specific

substrates and scales. All work should be conducted in a fume hood with appropriate personal

protective equipment.

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled.

Inert Atmosphere: The system is purged with dry nitrogen or argon to ensure anhydrous and

anaerobic conditions, which is critical as ketenes and many reagents are sensitive to

moisture.

Reactant Charging: The olefin (e.g., 1-pentene, 1.2 equivalents) is dissolved in an

appropriate anhydrous solvent (e.g., diethyl ether or dichloromethane) and added to the

reaction flask. The solution is cooled to a suitable temperature (typically between -78 °C and

0 °C) to control the exothermic nature of the reaction and minimize side products.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b12095275?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12095275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ketene Generation/Addition: The ketene source is prepared. For laboratory scale, this often

involves the dehydrohalogenation of an acyl chloride (e.g., acetyl chloride) with a non-

nucleophilic base (e.g., triethylamine). The acyl chloride is dissolved in the same anhydrous

solvent and added to the dropping funnel. The base (1.1 equivalents) is added to the

reaction flask. The acyl chloride solution is then added dropwise to the stirred olefin/base

mixture over 1-2 hours. The slow addition is crucial to keep the instantaneous concentration

of ketene low, preventing its dimerization to diketene.[1]

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC)

or gas chromatography (GC) to determine the consumption of the starting olefin.

Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous

solution of ammonium chloride. The organic layer is separated, and the aqueous layer is

extracted with the reaction solvent (e.g., 2 x 20 mL).

Purification: The combined organic layers are washed with brine, dried over anhydrous

magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude

product is purified by flash column chromatography on silica gel or by vacuum distillation to

yield the pure 2-propylcyclobutan-1-one.

Alternative Synthetic Routes
While [2+2] cycloadditions are dominant, other strategic approaches exist:

Ring Expansion of Cyclopropanols: The treatment of vinyl cyclopropyl alcohols with a

catalyst can induce a protio-semipinacol ring-expansion to furnish cyclobutanones bearing α-

quaternary centers.[9]

One-Pot Cascade Reactions: Bifunctional catalysts (e.g., Pd/ZrO₂) can facilitate a one-pot

synthesis of 2-alkyl cycloketones from aldehydes and larger cycloketones (e.g.,

cyclohexanone) via a cascade of aldol condensation and hydrogenation steps.[10]

Part 3: Chemical Reactivity and Synthetic Utility
The synthetic power of 2-propylcyclobutanone stems directly from its strained-ring structure,

which opens pathways to a diverse array of molecular architectures.
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Ring-Expansion and Annulation Reactions
The release of ring strain is a powerful thermodynamic driver for reactions that expand the four-

membered ring. Free radical-based ring expansions of cyclobutanone derivatives have proven

to be a fruitful area for developing novel synthetic methods.[7] For example, an alkoxy radical

generated from the cyclobutanone can undergo selective β-scission to form larger seven- or

eight-membered rings.[7] This strategy is invaluable for constructing medium and large ring

systems that are otherwise difficult to access.

2-Propylcyclobutanone
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Forms radical at carbonyl
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Caption: Conceptual pathway for radical-induced ring expansion.
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Applications in Drug Discovery and Development
The cyclobutanone motif is not merely a synthetic intermediate but a valuable scaffold in

medicinal chemistry. Its rigid, well-defined three-dimensional structure can effectively orient

pharmacophoric groups for optimal interaction with biological targets.

Enzyme Inhibition: The electrophilic carbonyl of the cyclobutanone can act as a "warhead,"

forming covalent or reversible adducts with nucleophilic residues (e.g., cysteine or serine) in

an enzyme's active site. Recently, a library of α-aminocyclobutanone derivatives was

designed and screened for inhibition of the bacterial enzyme diaminopimelate desuccinylase

(DapE), identifying several inhibitors with micromolar potency and highlighting their potential

as a new class of antibiotics.[2]

Bioisosteric Replacement: The cyclobutane ring can serve as a rigid bioisostere for other

groups (like a gem-dimethyl group or a phenyl ring), helping to improve metabolic stability or

fine-tune binding affinity while maintaining a required molecular geometry.

Access to Diverse Scaffolds: As demonstrated by their reactivity, cyclobutanones are

gateways to more complex structures. They have been utilized in multicomponent reactions,

such as the Ugi reaction, to rapidly generate libraries of complex molecules for high-

throughput screening.[11]

Conclusion
2-Propylcyclobutan-1-one exemplifies the strategic importance of strained-ring ketones in

modern organic chemistry. Its synthesis, primarily through robust [2+2] cycloaddition reactions,

provides access to a versatile chemical hub. The inherent ring strain dictates its reactivity,

enabling elegant ring-expansion and functionalization reactions that are central to the

construction of complex molecular targets. For researchers in drug discovery, the

cyclobutanone core offers a privileged scaffold—imparting conformational rigidity and providing

a reactive center for covalent modification—that continues to be exploited in the rational design

of novel therapeutics. A thorough understanding of its nomenclature, synthesis, and chemical

behavior is therefore essential for unlocking its full potential in advanced chemical research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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